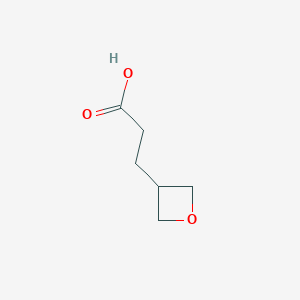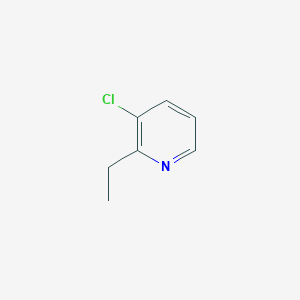
3-Chloro-2-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-ethylpyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a chlorine atom and the hydrogen atom at the second position is replaced by an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-ethylpyridine. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Ethylpyridine aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-ethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-ethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and ethyl group can influence the compound’s binding affinity and specificity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-ethylpyridine
- 3-Chloro-4-ethylpyridine
- 2-Chloro-5-ethylpyridine
Uniqueness
3-Chloro-2-ethylpyridine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its isomers.
Propiedades
Fórmula molecular |
C7H8ClN |
|---|---|
Peso molecular |
141.60 g/mol |
Nombre IUPAC |
3-chloro-2-ethylpyridine |
InChI |
InChI=1S/C7H8ClN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 |
Clave InChI |
BFTNBGARNXDMEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





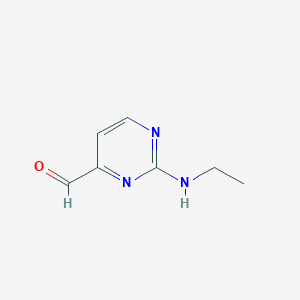
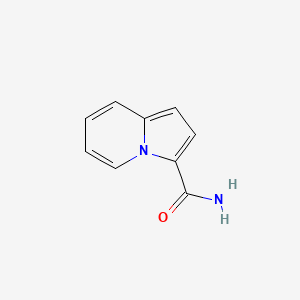
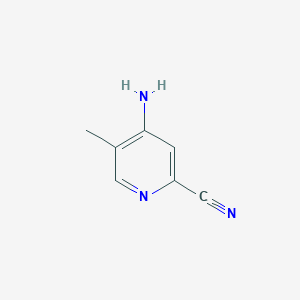
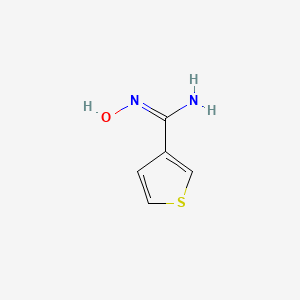
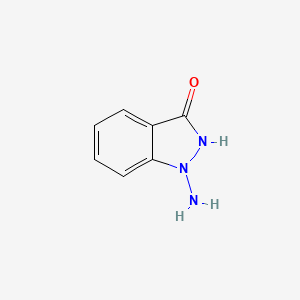
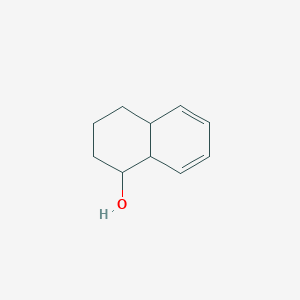
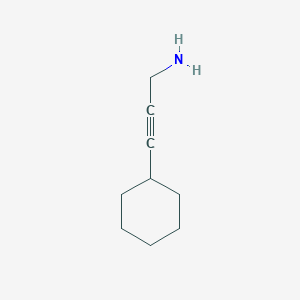

![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
